AChE Inhibition Potency of the Methyl-Substituted Imidazolium Core vs. Parent Imidazole and Benzyl-Substituted Analogs
The methyl-substituted imidazolium core (represented by compound 1, 1-(4-acetylphenyl)imidazole in the Demirci et al. series) exhibits an AChE Ki of 91.13 ± 2.75 nM, which is moderately more potent than the clinical reference tacrine (Ki = 106.45 ± 6.78 nM) [1]. However, this value is substantially weaker than the most potent benzyl-substituted derivative 3f (Ki = 8.30 ± 1.71 nM, an 11-fold difference) and the methoxybenzyl derivative 2g (Ki = 20.09 ± 2.23 nM, a 4.5-fold difference) [1]. This demonstrates that the simple methyl substituent at N3 provides a defined intermediate potency that may be advantageous when excessive AChE inhibition is undesirable or when the compound is employed as a synthetic building block rather than a final inhibitor.
| Evidence Dimension | AChE inhibition constant (Ki, nM) |
|---|---|
| Target Compound Data | 91.13 ± 2.75 nM (compound 1, representing the methyl-substituted imidazolium core) |
| Comparator Or Baseline | 3f (2-chloro-4-fluorobenzyl analog): 8.30 ± 1.71 nM; 2g (3,4,5-trimethoxybenzyl analog): 20.09 ± 2.23 nM; Tacrine (clinical reference): 106.45 ± 6.78 nM |
| Quantified Difference | Target is 11-fold weaker than 3f, 4.5-fold weaker than 2g, and 1.2-fold more potent than tacrine. |
| Conditions | In vitro enzyme inhibition assay; AChE from Electrophorus electricus; substrate acetylcholine iodide; spectrophotometric method of Ellman et al. |
Why This Matters
For procurement purposes, this defines the compound's inhibitor potency window, allowing users to select it when an intermediate AChE inhibition level is required—avoiding the supra-physiological potency of halogenated benzyl analogs that might cause off-target effects at low concentrations.
- [1] Demirci Ö, Tezcan B, Demir Y, et al. Acetylphenyl-substituted imidazolium salts: synthesis, characterization, in silico studies and inhibitory properties against some metabolic enzymes. Molecular Diversity. 2023;27:2767–2787. doi:10.1007/s11030-022-10578-3. Table 1. View Source
